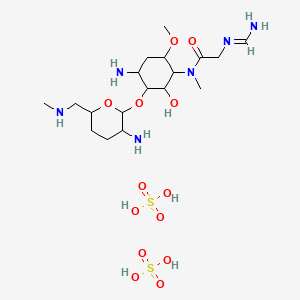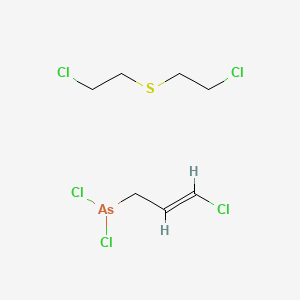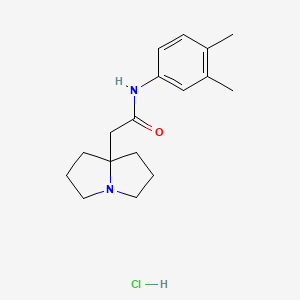
Salgim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salgim is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is recognized for its unique molecular structure and properties, which make it a subject of extensive research and industrial use.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Salgim involves several steps, starting from basic organic compounds. The process typically includes:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification and isolation of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentrations to maximize yield.
Product Isolation: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions: Salgim undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve solvents like dichloromethane and catalysts like palladium.
Major Products:
科学的研究の応用
Salgim has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Salgim involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to cellular growth, apoptosis, and metabolism.
類似化合物との比較
Salgim is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Includes compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique functionalization and reactivity profile make it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and diverse applications make it a valuable subject of ongoing research and development.
特性
CAS番号 |
331284-85-6 |
|---|---|
分子式 |
C30H48N2O10 |
分子量 |
596.7 g/mol |
IUPAC名 |
butanedioic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/2C13H21NO3.C4H6O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-3(6)1-2-4(7)8/h2*4-6,12,14-17H,7-8H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
XXUMOMICYCJWON-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)

![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)



![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)


